Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)-
Overview
Description
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)- is a pyrrolizidine alkaloid isolated from various species of the Heliotropium genus, particularly Heliotropium floridum Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)- is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the alkaloid from the plant material using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extract is then subjected to chromatographic techniques, including low-pressure liquid chromatography and preparative thin-layer chromatography, to purify the compound .
Industrial Production Methods: The focus remains on optimizing extraction and purification methods to obtain high-purity heliovicine for research purposes .
Chemical Reactions Analysis
Types of Reactions: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)-, like other pyrrolizidine alkaloids, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize heliovicine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce heliovicine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of heliovicine, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)- has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and properties of pyrrolizidine alkaloids.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use in clinical settings.
Industry: Utilized in the development of bioactive compounds and natural product research.
Mechanism of Action
The mechanism of action of heliovicine involves its interaction with various molecular targets and pathways. Pyrrolizidine alkaloids are known to form DNA adducts, leading to genotoxic effects. Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)- may exert its effects through similar mechanisms, including the inhibition of DNA synthesis and induction of apoptosis in certain cell types .
Comparison with Similar Compounds
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)- is structurally similar to other pyrrolizidine alkaloids such as heliosupine and 3′-O-acetylleptanthine N-oxide . it is unique in its specific biological activities and chemical properties. The comparison highlights the following:
Heliosupine: Known for its potent biological activities, including antimicrobial and anti-inflammatory effects.
3′-O-acetylleptanthine N-oxide: A newly identified pyrrolizidine alkaloid with unique structural features and biological activities.
Properties
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-PWNZVWSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68473-85-8 | |
Record name | Heliovicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068473858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HELIOVICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FR34Y6JP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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